molecular formula C17H17ClN6O2S B4766802 3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine

3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B4766802
M. Wt: 404.9 g/mol
InChI Key: OWQHRRPHWXOUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound is synthesized through reactions involving piperazine ring and various moieties including imidazo[1,2-b]pyridazine. Typically, derivatives are obtained by reacting chloro-substituted aryl or alkyl imidazo[1,2-b]pyridazine derivatives with homopiperazine, followed by reaction with acid chloride or sulfonyl chloride in presence of triethyl amine and dichloromethane (Bhatt, Kant, & Singh, 2016). Another approach involves the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media for synthesizing pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives are characterized by the presence of the piperazine ring, sulfonamide or amide groups, and various heterocyclic systems. These structural features are crucial for the compound's binding affinity and specificity towards biological targets. The presence of several heterocyclic systems in sulfonamide derivatives significantly enhances the ability to bind to active sites of enzymes or receptors, highlighting the importance of the compound's structure in its biological activity (Komshina et al., 2020).

Chemical Reactions and Properties

This compound and its derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and reactions with active methylene compounds or ketones, resulting in the formation of highly substituted and functionalized heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential antimicrobial, antifungal, and antimalarial activities (Oishi et al., 1989).

Future Directions

Pyrazole derivatives are a focus of ongoing research due to their diverse biological activities . Future research could explore the synthesis of new pyrazole derivatives, their biological activities, and their potential applications in medicine.

properties

IUPAC Name

3-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2S/c18-14-4-1-2-5-15(14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-3-8-19-24/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQHRRPHWXOUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 4
Reactant of Route 4
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 5
Reactant of Route 5
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.